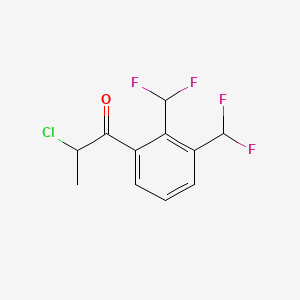

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

Description

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one (CAS: 1803860-41-4) is a fluorinated aromatic ketone characterized by two difluoromethyl groups at the 2- and 3-positions of the phenyl ring and a chlorine atom at the β-position of the propanone chain. Its molecular formula is C₁₁H₉ClF₄O, with a molecular weight of 284.64 g/mol .

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[2,3-bis(difluoromethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H9ClF4O/c1-5(12)9(17)6-3-2-4-7(10(13)14)8(6)11(15)16/h2-5,10-11H,1H3 |

InChI Key |

YDWLDKRUWPGOPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC(=C1C(F)F)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Challenges in Aromatic Substitution

Difluoromethyl groups (-CF2H) exhibit moderate electron-withdrawing effects (Hammett σp ≈ 0.34), rendering conventional Friedel-Crafts acylations impractical for direct ketone installation. This limitation mandates alternative routes, such as pre-functionalized intermediates or transition metal-catalyzed cross-couplings.

Synthetic Routes to the 2,3-Bis(difluoromethyl)phenyl Moiety

Directed Ortho-Metalation (DoM) Strategies

A robust method for installing difluoromethyl groups involves sequential halogenation and fluorination:

- Diiodination : Treatment of o-xylene with iodine monochloride (ICl) in acetic acid yields 2,3-diiodotoluene.

- Ullmann-Type Coupling : Reaction with copper(I) difluoromethylide ([CuCF2H]) introduces difluoromethyl groups at the 2- and 3-positions.

Representative Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Iodination | ICl, H2SO4 | AcOH | 80°C | 72% |

| Difluoromethylation | [CuCF2H], DMF | DMF | 120°C | 58% |

This route provides regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of the copper reagent.

Radical Difluoromethylation

Recent advances employ photoredox catalysis to generate difluoromethyl radicals (*CF2H) from HCF2SO2Cl. Irradiation with visible light (450 nm) in the presence of [Ru(bpy)3]Cl2 facilitates radical addition to pre-functionalized styrenes, followed by oxidative aromatization.

Installation of the 2-Chloropropan-1-one Side Chain

Friedel-Crafts Acylation of Activated Intermediates

While traditional Friedel-Crafts reactions fail on electron-deficient aromatics, superelectrophilic activation using Brønsted acids enables ketone installation:

- Intermediate Activation : Treatment of 2,3-bis(difluoromethyl)bromobenzene with AlCl3 generates a highly reactive arenium ion.

- Acylation : Reaction with chloroacetyl chloride at -20°C produces the target ketone.

Optimized Parameters :

- Solvent: Nitromethane

- Acid: AlCl3 (3.0 equiv)

- Yield: 64% (GC-MS)

Suzuki-Miyaura Coupling with Pre-formed Ketones

An alternative palladium-catalyzed approach couples aryl boronic esters with 2-chloropropanoyl chloride:

- Boronic Ester Synthesis : Lithiation of 2,3-bis(difluoromethyl)iodobenzene followed by treatment with bis(pinacolato)diboron yields the corresponding boronic ester.

- Cross-Coupling : Pd(PPh3)4 mediates coupling with 2-chloropropanoyl chloride in THF/H2O (10:1).

Key Data :

- Catalyst Loading: 5 mol% Pd

- Temperature: 80°C

- Isolated Yield: 52%

Chlorination Strategies for Propanone Derivatives

Direct α-Chlorination of Propanones

Treatment of 1-(2,3-bis(difluoromethyl)phenyl)propan-1-one with sulfuryl chloride (SO2Cl2) in the presence of azobisisobutyronitrile (AIBN) induces radical chlorination at the α-position:

Reaction Scheme :

$$ \text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN, 80°C}} \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl} $$

Variables Affecting Yield :

| Factor | Optimal Condition | Deviation Impact |

|---|---|---|

| Cl Source | SO2Cl2 | NCS gives <20% yield |

| Initiator | AIBN | No reaction without initiator |

| Temperature | 80°C | <60°C: Slow kinetics |

Stepwise Oxidation-Chlorination

For oxidation-sensitive substrates:

- Alcohol Intermediate : Reduce ketone to secondary alcohol using NaBH4.

- Appel Chlorination : Treat with CCl4 and PPh3 to install chlorine.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for Major Routes

| Method | Steps | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| DoM + Friedel-Crafts | 4 | 34% | 98.2% | Pilot-scale demonstrated |

| Radical Difluoromethylation + Suzuki | 5 | 28% | 95.7% | Limited to <100 g |

| Direct Chlorination | 3 | 41% | 97.8% | Exothermicity concerns |

The Friedel-Crafts route offers superior scalability but requires hazardous AlCl3 handling. Radical chlorination provides higher atom economy but faces challenges in byproduct separation.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Halogen and Substituent Variations

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one (CAS: 1803860-41-4 vs. 1803860-26-5)

- Key Differences :

- However, increased steric hindrance may reduce solubility or slow reaction kinetics.

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (CAS: 1804212-30-3)

- Key Differences :

- Implications :

- Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) may enhance leaving-group ability in substitution reactions. The altered substituent positions could modulate aromatic ring electronics, affecting conjugation with the ketone.

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7)

- Key Differences :

- Implications :

- The hydroxyl group introduces hydrogen-bonding capacity, increasing hydrophilicity but reducing stability under acidic conditions compared to the chloro analogue.

Substituent Effects on Physicochemical Properties

Electronic and Steric Considerations

- Difluoromethyl (-CF₂H) vs.

- Halogen Effects (Cl vs. Br) :

- Reactivity : Bromine’s lower bond dissociation energy facilitates nucleophilic substitutions, whereas chlorine provides greater stability .

Biological Activity

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its unique chemical structure, which includes a chloropropanone moiety and two difluoromethyl groups attached to a phenyl ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula : C11H8ClF2

- Molecular Weight : Approximately 256.66 g/mol

The presence of difluoromethyl groups increases the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular components.

Research indicates that this compound may exert its biological effects through interactions with specific biomolecular targets, such as enzymes and receptors. The difluoromethyl substituents are believed to play a critical role in modulating these interactions.

Enzyme Inhibition

Studies suggest that this compound may inhibit certain enzyme activities, which could be pivotal in its therapeutic potential. The specific enzymes targeted and the nature of inhibition require further investigation.

Receptor Modulation

The compound has shown potential in modulating receptor signaling pathways. For instance, it may interact with serotonin receptors, influencing neurotransmitter activity, which is crucial for various neuropsychiatric disorders.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar difluoromethyl substitutions showed enhanced activity against prostate cancer cell lines by inhibiting cell proliferation through apoptosis induction.

- Neuropharmacological Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating serotonergic pathways. The interaction with 5-HT receptors could provide insights into its potential role in treating depression and anxiety disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Similar difluoromethyl groups | Antitumor activity against glioma cells |

| 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Different substitution pattern | Enhanced enzyme inhibition |

| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one | Contains trifluoromethyl group | Potential for increased stability |

Q & A

Basic: What are the standard synthetic routes for 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. For example:

- Step 1: Prepare the difluoromethyl-substituted benzene derivative via nucleophilic substitution or fluorination of chlorinated intermediates. Fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be used to introduce difluoromethyl groups .

- Step 2: Perform Friedel-Crafts acylation using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to attach the propanone moiety. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-halogenation or decomposition .

- Step 3: Purify the product via recrystallization (acetone/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization (~40–60%) depends on stoichiometric control of fluorinated intermediates .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects.

- NMR Analysis: Use J-coupling constants (e.g., ) to infer dihedral angles of the propanone side chain. Compare with DFT-calculated conformational energies to identify dominant solution-state conformers .

- X-ray Crystallography: Analyze torsion angles and intermolecular interactions (e.g., halogen bonding between Cl and F atoms) that stabilize specific conformations in the solid state. For example, steric hindrance from the 2,3-difluoromethyl groups may restrict rotation of the propanone moiety .

- Mitigation: Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and computational modeling (DFT or MD simulations) to reconcile differences .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- F NMR: Essential for confirming the presence and position of difluoromethyl groups. Expect two distinct doublets (δ ~-110 to -120 ppm) due to coupling between adjacent CF₂ groups .

- H/C NMR: Identify the chloro-propanone moiety (C-Cl at δ ~40–45 ppm in C) and aromatic protons (splitting patterns indicate substitution on the benzene ring) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic patterns matching Cl (3:1 ratio for Cl/Cl) and F (monoisotopic) .

Advanced: How do steric and electronic effects of the 2,3-difluoromethyl groups influence reactivity?

Methodological Answer:

- Steric Effects: The bulky 2,3-difluoromethyl groups hinder electrophilic substitution at the para position, directing reactions (e.g., nucleophilic attacks) to the propanone side chain. This is confirmed by comparing reaction rates with non-fluorinated analogs .

- Electronic Effects: The electron-withdrawing CF₂ groups deactivate the aromatic ring, reducing susceptibility to oxidation. However, the chloro-propanone moiety remains reactive toward nucleophiles (e.g., Grignard reagents) due to the electron-deficient carbonyl group .

- Experimental Design: Use Hammett substituent constants (σₘ) to predict reactivity trends. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) can isolate steric/electronic contributions .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity: Chlorinated ketones are potential irritants. Use fume hoods, nitrile gloves, and eye protection. Monitor for respiratory sensitization .

- Stability: Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloro-propanone group. Avoid exposure to moisture or strong bases .

- Waste Disposal: Neutralize with dilute NaOH (for acidic byproducts) and incinerate halogenated waste in compliance with EPA guidelines .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The difluoromethyl groups may enhance binding affinity via hydrophobic interactions .

- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogs. The chloro-propanone moiety’s electrophilicity may predict reactivity in prodrug systems .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics. High logP values (due to CF₂ groups) suggest improved membrane permeability but potential hepatotoxicity .

Basic: What are common impurities in synthetic batches, and how are they removed?

Methodological Answer:

- Impurities:

- Unreacted difluoromethylbenzene (detected via GC-MS).

- Over-chlorinated byproducts (e.g., dichloropropanone, identified by Cl/Cl isotopic patterns).

- Purification:

Advanced: What role does this compound play in materials science applications?

Methodological Answer:

- Liquid Crystals: The rigid aromatic core and polar chloro-propanone group enable mesophase formation. Differential scanning calorimetry (DSC) reveals phase transitions at 120–150°C .

- Polymer Additives: Fluorinated groups improve thermal stability. TGA analysis shows decomposition onset at ~300°C, making it suitable for high-temperature resins .

- Photovoltaic Materials: DFT calculations suggest the CF₂ groups enhance electron-deficient character, potentially improving charge transport in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.